molecular formula C7H10N2O3 B2642169 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 2287261-92-9

7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B2642169
CAS No.: 2287261-92-9
M. Wt: 170.168
InChI Key: RIUPUQDUYDJKIY-UHFFFAOYSA-N
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Description

7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization at the desired positions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate can then be oxidized to introduce the oxo group at the 7-position and further functionalized to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of other functional groups to oxo groups.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Substitution reactions at the nitrogen atoms or the carboxylic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives .

Scientific Research Applications

7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The oxo and carboxylic acid groups can participate in hydrogen bonding and other interactions with the target .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane-2-carboxylic acid: Lacks the oxo group at the 7-position.

    7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness

7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is unique due to the specific positioning of the oxo and carboxylic acid groups, which can influence its reactivity and binding properties. The spirocyclic structure also provides a distinct three-dimensional shape that can be advantageous in various applications .

Properties

IUPAC Name

7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-4-1-7(2-8-3-7)5(9-4)6(11)12/h5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPUQDUYDJKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C12CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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